![molecular formula C15H21BN2O3 B2502211 1,3-Dimethyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-on CAS No. 1362243-58-0](/img/structure/B2502211.png)
1,3-Dimethyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-on
Übersicht
Beschreibung
1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a useful research compound. Its molecular formula is C15H21BN2O3 and its molecular weight is 288.15. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one have shown promising anticancer properties. For instance, derivatives of benzo[d]imidazole have been studied for their ability to inhibit cancer cell proliferation. The compound's interaction with DNA and its potential to induce apoptosis in cancer cells have been highlighted in various studies.
A notable study demonstrated that a related compound exhibited higher cytotoxicity than traditional chemotherapeutics like cisplatin on Caco-2 cancer cell lines, with an IC50 value of 16.63 ± 0.27 μM after 48 hours of treatment . This suggests that the compound could serve as a lead structure for developing new anticancer agents.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in cancer progression. Such studies provide insights into the mechanism of action and help in designing more effective derivatives with enhanced biological activity .
Synthesis of Functional Materials
The unique boron-containing structure of the compound allows it to be utilized in synthesizing functional materials. Research has explored its application in creating polymers and nanomaterials that exhibit specific electronic and optical properties. The incorporation of boron into organic frameworks can enhance the stability and performance of materials used in electronics and photonics.
Reagent for Organic Reactions
Due to its reactivity, 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one can serve as a valuable reagent in various organic synthesis reactions. It can facilitate cross-coupling reactions or act as a catalyst in forming complex organic molecules . This versatility makes it an important compound in synthetic organic chemistry.
Case Studies and Research Findings
Wirkmechanismus
Mode of Action
It is known that the compound is used as an electrolyte additive to induce the decomposition of pf6-, forming a dense and robust solid electrolyte interface (sei) rich in lif, which helps suppress the growth of lithium dendrites .
Biochemical Pathways
The compound contributes to the formation of Li3N and LiBO2, which have high Li+ conductivity, thereby enhancing the transmission of Li+ through the SEI and the cathode electrolyte interface (CEI)
Result of Action
The compound’s action results in the formation of a dense and robust SEI that is rich in LiF. This SEI helps suppress the growth of lithium dendrites, thereby enhancing the performance and lifespan of lithium metal batteries (LMBs). In addition, the compound aids in the formation of Li3N and LiBO2, which improve Li+ transmission through the SEI and CEI .
Action Environment
The compound can remove trace amounts of hydrofluoric acid (HF) in the electrolyte, protecting the SEI and CEI from corrosion . .
Biologische Aktivität
1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core with a dimethyl substitution at the 1 and 3 positions and a dioxaborolane moiety that may enhance its biological activity through various mechanisms. The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit the BCL6 transcriptional repressor, which is implicated in the development of diffuse large B-cell lymphoma (DLBCL). Inhibitors targeting BCL6 can promote tumor regression by degrading this protein in cancer cells .
- In Vivo Studies : In xenograft mouse models, compounds structurally related to this benzimidazole demonstrated dose-dependent suppression of tumor growth without significant toxicity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural variations. A study on similar benzimidazolone derivatives highlighted that small changes in chemical structure could significantly affect their degradation activity against BCL6. The most effective derivatives were identified through systematic SAR analysis .
Compound | IC50 (µM) | Notes |
---|---|---|
Compound A | 0.5 | Effective BCL6 degrader |
Compound B | 1.0 | Moderate activity |
Compound C | 10.0 | Low activity |
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests that modifications in their structure can lead to improved solubility and metabolic stability. For example:
- Solubility : Compounds with polar substituents showed enhanced solubility in physiological conditions .
- Metabolic Stability : Variations in substituent groups can lead to differing levels of metabolic stability in human liver microsomes .
Case Studies
Several studies have focused on the biological implications of compounds similar to 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one:
- Study on DLBCL : A series of benzimidazolone inhibitors were tested for their ability to degrade BCL6. The most potent compounds were able to reduce BCL6 levels significantly in vitro and in vivo models .
- Antiparasitic Activity : A related compound was evaluated for its effectiveness against visceral leishmaniasis. The study showed that certain structural modifications could enhance antiparasitic potency while maintaining low toxicity profiles .
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)10-7-8-11-12(9-10)18(6)13(19)17(11)5/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWRQFIZFNVUIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1362243-58-0 | |
Record name | 1,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.